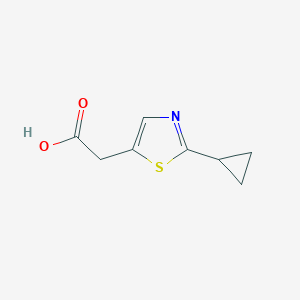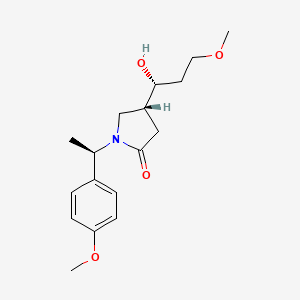
2-(3-Aminopropyl)thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-2-(3-aminopropil)tiazol es un compuesto heterocíclico que contiene átomos de azufre y nitrógeno en su estructura. Este compuesto pertenece a la familia de los tiazoles, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. La presencia del anillo de tiazol le confiere propiedades químicas únicas, convirtiéndolo en un andamiaje valioso en el descubrimiento y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-2-(3-aminopropil)tiazol típicamente implica la reacción de tiourea con compuestos alfa-halocarbonílicos. Un método común es la síntesis de tiazol de Hantzsch, en la que la tiourea reacciona con 3-cloro-2,4-pentanodiona en etanol bajo condiciones de reflujo para formar el anillo de tiazol . Otro método implica la condensación de tioamidas con 1,4-dibromo-2,3-butanodiona en etanol .
Métodos de producción industrial
La producción industrial de 4-Hidroxi-2-(3-aminopropil)tiazol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidroxi-2-(3-aminopropil)tiazol se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en derivados de dihidrotiazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diversos grupos funcionales en el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y cloruros de acilo en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, dihidrotiazoles y diversos derivados de tiazol sustituidos .
Aplicaciones Científicas De Investigación
4-Hidroxi-2-(3-aminopropil)tiazol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: El compuesto se utiliza en la producción de tintes, fungicidas y biocidas.
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxi-2-(3-aminopropil)tiazol implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la topoisomerasa II, lo que lleva a roturas de doble cadena de ADN y muerte celular en las células cancerosas . Además, el compuesto puede interferir con la síntesis de la pared celular microbiana, exhibiendo propiedades antimicrobianas .
Comparación Con Compuestos Similares
Compuestos similares
2-Aminotiazol: Comparte la estructura del anillo de tiazol, pero carece del grupo aminopropil.
4-Metiltiazol: Contiene un grupo metilo en lugar del grupo aminopropil.
Ácido tiazol-4-carboxílico: Tiene un grupo ácido carboxílico en la posición 4 en lugar del grupo hidroxilo.
Unicidad
4-Hidroxi-2-(3-aminopropil)tiazol es único debido a la presencia de los grupos aminopropil e hidroxilo, que mejoran su reactividad y actividad biológica. Esta combinación de grupos funcionales permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en diversas aplicaciones .
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-(3-aminopropyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H10N2OS/c7-3-1-2-6-8-5(9)4-10-6/h4,9H,1-3,7H2 |
Clave InChI |
WYGKONLBCFKXNL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)

![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)




![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
